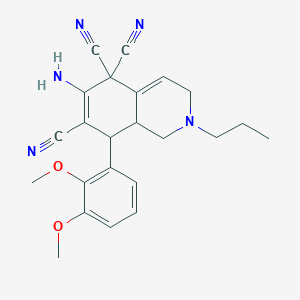
6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, methoxy, and nitrile groups. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core isoquinoline structure, followed by the introduction of the amino, methoxy, and nitrile groups through various chemical reactions. Common reagents used in these steps include amines, alkyl halides, and cyanide sources. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile groups can produce primary amines.
科学的研究の応用
6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. For example, the amino group can form hydrogen bonds with active site residues, while the methoxy groups can participate in hydrophobic interactions. These interactions can lead to changes in the target’s conformation and activity, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
Similar compounds to 6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE include:
- 6-amino-8-(2,3-dimethoxyphenyl)-2-methyl-2,3,8,8a-tetrahydro-5,5,7(1H)-isoquinolinetricarbonitrile
- 6-amino-8-(2,3-dimethoxyphenyl)-2-ethyl-2,3,8,8a-tetrahydro-5,5,7(1H)-isoquinolinetricarbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C23H25N5O2 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
6-amino-8-(2,3-dimethoxyphenyl)-2-propyl-1,3,8,8a-tetrahydroisoquinoline-5,5,7-tricarbonitrile |
InChI |
InChI=1S/C23H25N5O2/c1-4-9-28-10-8-18-17(12-28)20(15-6-5-7-19(29-2)21(15)30-3)16(11-24)22(27)23(18,13-25)14-26/h5-8,17,20H,4,9-10,12,27H2,1-3H3 |
InChIキー |
NTSHNFYDFSCVEW-UHFFFAOYSA-N |
SMILES |
CCCN1CC=C2C(C1)C(C(=C(C2(C#N)C#N)N)C#N)C3=C(C(=CC=C3)OC)OC |
正規SMILES |
CCCN1CC=C2C(C1)C(C(=C(C2(C#N)C#N)N)C#N)C3=C(C(=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,4-Dichlorophenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B330829.png)
![ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B330830.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B330831.png)
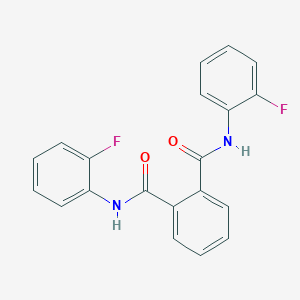
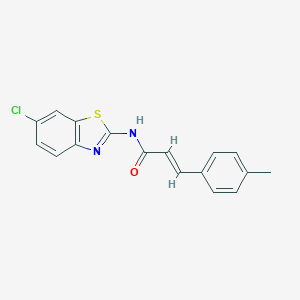
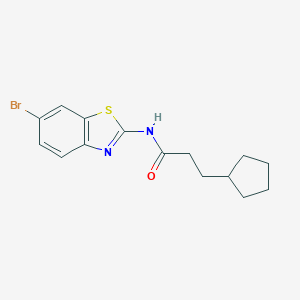
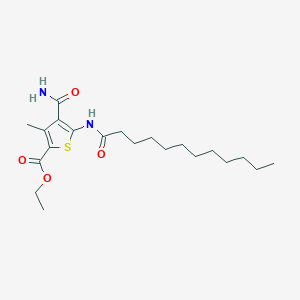
![Diethyl 5-{[(4-fluorophenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B330840.png)
![ethyl 6-methyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330845.png)
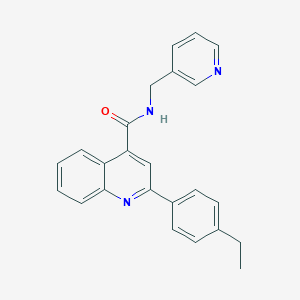
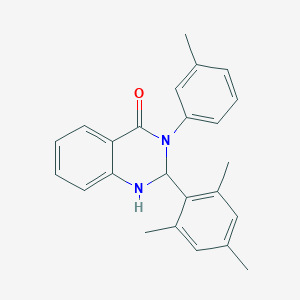
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B330851.png)
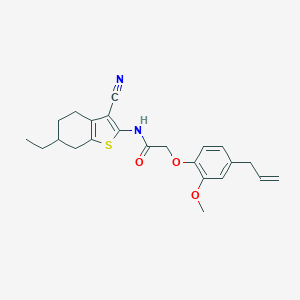
![2-[(3-Methylbutanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B330853.png)
